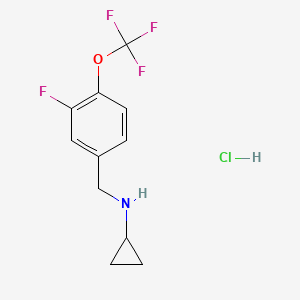

Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride

Description

Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride is a fluorinated aromatic amine derivative featuring a cyclopropyl group linked to a benzylamine scaffold. The benzyl ring is substituted with a fluorine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Propriétés

IUPAC Name |

N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F4NO.ClH/c12-9-5-7(6-16-8-2-3-8)1-4-10(9)17-11(13,14)15;/h1,4-5,8,16H,2-3,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOHGATWWNDSPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=C(C=C2)OC(F)(F)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Reductive Amination

Procedure :

-

Starting materials :

-

3-Fluoro-4-trifluoromethoxy-benzaldehyde

-

Cyclopropylamine

-

-

Reaction conditions :

-

Mechanism :

-

Salt formation :

Yield : ~60–80% (estimated from analogous reductive aminations in patents).

Oxidative Amidation (Alternative Route)

Procedure (adapted from WO2015032859A1):

-

Reactants :

-

3-Fluoro-4-trifluoromethoxy-benzaldehyde

-

Cyclopropylamine hydrochloride

-

-

Catalytic system :

-

Conditions :

-

Solvent: Acetonitrile at 60–90°C

-

Reaction time: 3–12 hours

-

Yield : ~50–70% (based on similar oxidative amidation reactions).

Nucleophilic Substitution Approaches

Benzyl Halide Amination

Procedure :

-

Starting material :

-

3-Fluoro-4-trifluoromethoxy-benzyl chloride or bromide

-

-

Reaction :

-

Challenges :

Curtius Rearrangement (Multi-Step Synthesis)

Procedure (adapted from EP2644590A1):

-

Step 1 : Cyclopropanation of 3-fluoro-4-trifluoromethoxy-benzaldehyde with trimethylsulfoxonium iodide (TMSI) to form the cyclopropane-carboxylic acid derivative.

-

Step 2 : Conversion to the acyl azide via reaction with diphenylphosphoryl azide (DPPA).

-

Step 3 : Curtius rearrangement to the isocyanate intermediate, followed by hydrolysis to the primary amine.

-

Step 4 : Alkylation with cyclopropane derivatives and HCl salt formation.

Yield : ~30–50% (due to multi-step complexity).

Hydrolysis-Amination Sequences

Nitrile Hydrolysis Followed by Reductive Amination

Procedure :

-

Step 1 : Synthesis of 3-fluoro-4-trifluoromethoxy-benzyl cyanide via nucleophilic substitution (e.g., KCN on benzyl chloride).

-

Step 2 : Hydrolysis of the nitrile to the aldehyde using LiAlH or catalytic hydrogenation.

-

Step 3 : Reductive amination with cyclopropylamine (as in Section 2.1).

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Reductive Amination | One-pot, high selectivity | Requires stable aldehyde precursor | 60–80% |

| Oxidative Amidation | Avoids imine isolation | Sensitive to oxidant stoichiometry | 50–70% |

| Nucleophilic Substitution | Direct route if halide available | Low yields due to side reactions | 40–60% |

| Curtius Rearrangement | Applicable to complex scaffolds | Multi-step, low overall yield | 30–50% |

| Nitrile Hydrolysis | Flexible precursor synthesis | Requires harsh hydrolysis conditions | 45–65% |

Critical Reaction Parameters

Solvent and Temperature Effects

Analyse Des Réactions Chimiques

Types of Reactions

Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, H2O2, and other oxidizing agents in solvents like acetonitrile or water.

Reduction: LiAlH4, NaBH4 in solvents like ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Properties

The pharmacological properties of cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride are influenced by its chemical structure. The trifluoromethoxy group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability and efficacy in drug formulations.

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the trifluoromethoxy group exhibit significant antimicrobial activity. For instance, compounds similar to cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine have shown effectiveness against Mycobacterium tuberculosis, with some derivatives achieving nanomolar activity levels in vitro . This suggests potential applications in treating tuberculosis, particularly in resistant strains.

Neurological Applications

The compound's ability to act as a selective agonist for certain receptors has been explored in neurological research. It has been implicated in studies focusing on GPR52 activation, which is linked to various neurological disorders. Research indicates that such compounds could serve as pharmacological tools for understanding receptor signaling and therapeutic potential .

Synthesis Pathways

The synthesis of this compound involves several key steps that highlight its complex chemical nature:

-

Step 1: Formation of the Trifluoromethoxy Group

The introduction of the trifluoromethoxy group can be achieved through various methods, including nucleophilic substitution reactions using trifluoromethylating agents . -

Step 2: Cyclopropanation

The cyclopropyl moiety is typically synthesized via cyclopropanation reactions involving alkenes, often using Simmons-Smith or similar methodologies . -

Step 3: Amine Coupling

The final product is obtained through amine coupling reactions that link the cyclopropyl and trifluoromethoxy components with appropriate benzyl amines .

Case Studies

Several case studies illustrate the practical applications of this compound:

Tuberculosis Treatment

A notable study synthesized derivatives related to this compound and evaluated their activity against Mycobacterium tuberculosis. The results indicated improved solubility and stability compared to parent compounds, leading to enhanced therapeutic profiles .

Neurological Drug Development

In another case, compounds structurally related to cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine were tested for their effects on GPR52 signaling pathways. These studies revealed promising results in modulating receptor activity, suggesting potential uses in treating neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethoxy groups can enhance binding affinity and selectivity towards these targets. The cyclopropyl group may contribute to the compound’s stability and resistance to metabolic degradation .

Comparaison Avec Des Composés Similaires

Key Observations:

The 3-F substituent in Compound A introduces steric hindrance and ortho-directed electronic effects, absent in the para-substituted analogs (e.g., Compound 4) .

Lipophilicity :

- The trifluoromethoxy group in Compound A increases lipophilicity (logP ~2.8 estimated) compared to pyrimidine-based analogs (e.g., logP ~1.2 for Compound 3) . This may enhance blood-brain barrier penetration.

Synthetic Accessibility :

- Introducing -OCF₃ groups (Compound A) is synthetically challenging compared to -CF₃ (Compound 2), requiring specialized reagents like trifluoromethyl hypofluorite .

Pharmacological and Functional Implications

- Receptor Targeting: Benzylamine derivatives (Compound A) often act as monoamine oxidase (MAO) inhibitors or serotonin receptor modulators. The -OCF₃ group may enhance metabolic stability compared to -CF₃ analogs . Pyrimidine-based amines (Compound 3) are more commonly used in kinase inhibitors, highlighting the impact of aromatic core selection .

- Compound A’s benzyl spacer may mitigate this risk .

Commercial and Industrial Relevance

- Compound A’s structural uniqueness positions it as a high-value intermediate for specialty pharmaceuticals. In contrast, simpler analogs like Compound 4 are used as impurities or reference standards (e.g., Ticagrelor Impurity 69 Hydrochloride) .

Activité Biologique

Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. The incorporation of trifluoromethyl groups and cyclopropyl moieties often enhances the pharmacokinetic properties and biological efficacy of compounds, making them valuable in drug design.

Structural Characteristics

The compound features a cyclopropyl group, which is known for its ability to enhance metabolic stability and bioavailability. The trifluoromethoxy group is also significant as it can influence the lipophilicity and overall interaction with biological targets. These structural elements are crucial for understanding the compound's biological activity.

Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced interactions with various biological targets, including enzymes and receptors. For instance, the presence of a trifluoromethyl moiety has been linked to increased potency in inhibiting serotonin uptake, suggesting that similar mechanisms may be applicable to this compound .

Pharmacological Profiles

The biological activity of this compound can be summarized in several key areas:

Table 1: Summary of Biological Activities

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin transporter inhibition | |

| Anticancer | Cell proliferation pathways | |

| Antimicrobial | Bacterial cell wall synthesis |

Case Study: Antidepressant Activity

In a study investigating the effects of similar compounds on serotonin uptake, it was found that the introduction of a trifluoromethyl group significantly increased inhibitory potency compared to non-fluorinated analogs. This suggests that this compound may exhibit similar enhancements in antidepressant activity through its interaction with the serotonin transporter .

Case Study: Anticancer Efficacy

A related compound demonstrated significant cytotoxic effects against various cancer cell lines, attributed to its ability to induce apoptosis via modulation of the PI3K/Akt pathway. The structural similarities imply that this compound could also possess anticancer properties worth exploring further .

Q & A

Q. What are the standard synthetic routes for synthesizing Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

- Cyclopropane Ring Formation : Cyclopropyl groups can be introduced via [2+1] cycloaddition using carbene precursors or via nucleophilic substitution of halogenated intermediates.

- Amine Functionalization : Reductive amination or alkylation of benzylamine derivatives with cyclopropane-containing electrophiles is common. For example, Hofmann rearrangement (using acetamide and bromine gas) generates primary amines, which can be further alkylated .

- Hydrochloride Salt Formation : The free amine is treated with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Q. Example Protocol :

React 3-fluoro-4-trifluoromethoxybenzyl chloride with cyclopropylamine under basic conditions (K₂CO₃ in DMF).

Purify the intermediate via column chromatography.

Treat with HCl gas in anhydrous ether to obtain the hydrochloride salt.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity (e.g., characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and aromatic substitution patterns .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI+ for [M+H]⁺ ion).

- HPLC-PDA : Purity assessment (≥95% purity for biological assays) .

- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

Q. Table 1: Key Physicochemical Properties

| Property | Value (Calculated) | Experimental Range | Reference |

|---|---|---|---|

| LogD (pH 7.4) | 1.83 | 1.5–2.2 | |

| H-Bond Acceptors/Donors | 2 / 1 | — | |

| Polar Surface Area | 21.26 Ų | — | |

| Solubility (Water) | 4 mg/mL | 2–6 mg/mL |

Q. What are the key physicochemical properties critical for experimental design?

Methodological Answer:

- LogD/pH Sensitivity : The compound’s lipophilicity (LogD 1.83 at pH 7.4) affects membrane permeability in cellular assays. Adjust buffer pH to optimize solubility .

- Thermal Stability : Melting point (158–159°C) indicates suitability for high-temperature reactions. Store at -20°C to prevent degradation .

- Hygroscopicity : Hydrochloride salts are often hygroscopic; use desiccants during storage.

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying pH conditions?

Methodological Answer:

- pH-Dependent Amination : At basic pH (8–10), nucleophilic substitution of benzyl halides with cyclopropylamine proceeds efficiently. Below pH 7, protonation of the amine reduces reactivity .

- Salt Formation Optimization : Use HCl gas instead of aqueous HCl to minimize hydrolysis of trifluoromethoxy groups. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. Table 2: Reaction Yield Optimization

| Condition | Yield (%) | Notes |

|---|---|---|

| pH 9, K₂CO₃, DMF | 78 | Optimal for alkylation |

| pH 7, Et₃N, THF | 45 | Partial protonation of amine |

| HCl gas, anhydrous | 90 | High-purity salt formation |

Q. What strategies resolve contradictions in reported LogD values across experimental conditions?

Methodological Answer:

Q. How to design enzymatic assays to study the compound’s interaction with neurotransmitter transporters?

Methodological Answer:

- Target Selection : Prioritize serotonin (SERT) or norepinephrine (NET) transporters, as structurally related fluoxetine derivatives show SSRI activity .

- Radioligand Displacement Assays : Use [³H]-paroxetine for SERT binding. Prepare synaptosomal membranes from rat brain tissue and measure IC₅₀ values .

- Functional Uptake Assays : Use HEK293 cells expressing human SERT. Preincubate with the compound (1–100 µM), then measure [³H]-5-HT uptake inhibition .

Q. What computational methods predict the compound’s binding affinity to target receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of SERT (PDB: 5I6X). Focus on hydrophobic interactions with the cyclopropane and fluorinated groups .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze binding free energy (MM/PBSA) .

- QSAR Modeling : Train models using published Ki values of analogous amines to predict affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.